molecular formula C40H49N4O8P B1631464 DMT-dT Phosphoramidite CAS No. 98796-51-1

DMT-dT Phosphoramidite

Cat. No.: B1631464
CAS No.: 98796-51-1
M. Wt: 744.8 g/mol
InChI Key: UNOTXUFIWPRZJX-CEXSRUIHSA-N
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Description

DMT-dT Phosphoramidite (5′-O-dimethoxytrityl-deoxythymidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a critical reagent in solid-phase oligonucleotide synthesis. Its primary role is as a capping agent to terminate unreacted hydroxyl groups during DNA microarray fabrication, preventing undesired elongation and improving sequence fidelity . The dimethoxytrityl (DMT) group serves as a photostable protecting moiety, allowing selective deprotection via UV light in photolithographic methods . Key advantages include:

  • High coupling efficiency: 97% capping achieved in 60 seconds .
  • Cost-effectiveness: Significantly cheaper than alternative capping agents like Unicap .
  • Versatility: Compatible with automated synthesizers (e.g., ÄKTA, OligoPilot) and used in diverse applications, including liquid-phase oligonucleotide synthesis .

Preparation Methods

Synthetic Methodologies for DMT-dT Phosphoramidite

Two-Stage Column-Based Synthesis

The column-based method, described by ChemicalBook, employs a resin-packed HPLC column to facilitate sequential reactions.

Stage 1: Activation of Phosphoramidite Precursor
A mixture of 2-cyanoethyl-N,N-(diisopropylamino)chlorophosphine and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM) and toluene is flowed through a column containing activated resin (AM-PS-Het5) at 1.00 mL/min for 5 minutes. This generates a reactive phosphoramidite intermediate bound to the resin. The void volume of the system is precisely calibrated using solvent density changes to ensure consistent reagent residence times.

Stage 2: Coupling with DMT-Protected Nucleoside
A solution of 5'-O-dimethoxytrityl-deoxythymidine (0.10 M) and 4-dimethylaminopyridine (DMAP, 0.15 M) in DCM is eluted through the resin at 0.125–1.00 mL/min, enabling an 8-minute reaction. DMAP catalyzes the formation of the phosphite triester bond between the nucleoside and the phosphoramidite group. Post-synthesis, the product is collected in fractions, with unreacted hydroxyl groups capped using acetic anhydride to prevent deletion mutations.

Key Data

Parameter Value
Yield 100%
Reaction Time 13 minutes total
Solvents DCM, toluene
Catalysts DMAP

Phosphitylation of 5'-O-Dimethoxytrityl-deoxythymidine

The phosphitylation approach, detailed by Biotage, involves direct modification of the nucleoside’s 3'-hydroxyl group.

Reagent Synthesis
The phosphitylating agent is prepared by reacting phosphorus trichloride with 2-cyanoethanol, followed by N,N-diisopropylamine in the presence of N,N-diisopropylethylamine (DIPEA). This yields 2-cyanoethyl diisopropylaminophosphorochloridite, a stable intermediate that reacts efficiently with nucleosides.

Nucleoside Modification
5'-O-Dimethoxytrityl-deoxythymidine is dissolved in anhydrous DCM under argon. The phosphitylating reagent (1.2 equivalents) is added dropwise at -10°C, followed by DIPEA (2.5 equivalents) to neutralize HCl byproducts. After 2 hours, the reaction is quenched with methanol, and the crude product is purified via silica gel chromatography using a hexane:ethyl acetate gradient. Precipitation into cold hexane yields this compound as a white solid.

Key Data

Parameter Value
Typical Yield 85–92%
Reaction Temperature -10°C to 25°C
Purification Silica chromatography

Comparative Analysis of Preparation Methods

Reaction Efficiency and Byproduct Formation

The column-based method achieves quantitative yield by leveraging immobilized reagents and continuous flow, minimizing side reactions like phosphoramidite hydrolysis. In contrast, the solution-phase phosphitylation method generates trace amounts of N-acetylated byproducts due to residual acetic anhydride, necessitating rigorous purification.

Scalability and Equipment Requirements

While the column approach is ideal for small-scale syntheses (mg to g), its reliance on specialized HPLC equipment limits industrial applicability. The phosphitylation method, however, scales linearly and is amenable to batch processing in standard glassware, making it preferable for kilogram-scale production.

Critical Parameters in Process Optimization

Solvent Selection

Dichloromethane’s low nucleophilicity prevents undesired phosphoramidite degradation, while toluene enhances reagent solubility during the coupling phase. Substituting DCM with acetonitrile reduces yields by 30% due to increased side reactions.

Catalytic Additives

DMAP accelerates coupling kinetics by deprotonating the nucleoside’s 5'-OH group, achieving >99.5% stepwise efficiency. Omitting DMAP extends reaction times to 45 minutes with 15% lower yields.

Chemical Reactions Analysis

Chemical Identity

Molecular Formula : C₄₀H₄₉N₄O₈P
Molecular Weight : 744.81 g/mol
Structure :

  • 5′-DMT group : Protects the 5′-hydroxyl during synthesis.

  • 3′-Phosphoramidite group : Enables phosphodiester bond formation.

  • 2-Cyanoethyl (CE) group : Stabilizes the phosphite intermediate .

Coupling Reaction

This compound reacts with the 5′-OH group of a growing oligonucleotide chain in the presence of tetrazole or derivatives (e.g., 0.5 M tetrazole in acetonitrile ). The reaction proceeds via nucleophilic catalysis:

  • Activation : Tetrazole protonates the diisopropylamine group, converting it into a leaving group .

  • Phosphite Formation : The 5′-OH attacks the activated phosphorus, forming a phosphite triester .

Critical Factors :

  • Order of reagent addition : Adding tetrazole before the nucleophile (e.g., 3′-O-SiButPh₂-6-N-benzoyl-dA) accelerates coupling by 2–3× compared to reverse addition .

  • Inhibitors : Dialkylammonium tetrazolides (byproducts) reduce coupling efficiency .

ParameterOptimal ConditionImpact on Yield
Tetrazole concentration0.5 M>98% coupling
Reaction time30–60 secondsMaximizes efficiency
TemperatureRoom temperature (20–25°C)Avoids side reactions

Oxidation

The phosphite triester is oxidized to a phosphate triester using:

  • Iodine/water/pyridine : Traditional method, but generates unstable intermediates .

  • mCPBA (meta-chloroperbenzoic acid) : Prevents nucleophilic substitution side reactions caused by tert-butyl hydroperoxide (TBHP) .

ReagentByproductPurity Outcome
TBHPt-BuOH15–20% side products
mCPBAm-Chlorobenzoic acid>99% target product

Detritylation

The 5′-DMT group is removed using 3% trichloroacetic acid (TCA) in dichloromethane , releasing the DMT carbocation (detected at 495 nm). Triethyl silane (TES) is added to scavenge the carbocation, shifting the equilibrium toward complete deprotection .

Kinetics :

  • Complete detritylation occurs in 5–9 minutes with 25 eq. TCA and 15 eq. TES .

  • Residual DMT levels: <1% after optimization .

Substituent Effects on Coupling Efficiency

Phosphoramidites with different R₁/R₂ groups exhibit varying reactivity :

R₁ (Amine)R₂ (Oxygen)Relative Rate
NEt₂OMe1.00 (Ref)
NPrⁱ₂OCH₂CH₂CN0.78
N(CH₂CH₂)OOCMe₂CH₂CN0.52
NMePhOC₆H₄Cl0.15

Key Trends :

  • Amine groups : Diethylamine (NEt₂) maximizes reactivity due to superior leaving-group ability.

  • Oxygen substituents : Electron-withdrawing groups (e.g., cyanoethyl) reduce coupling rates .

Nucleophilic Catalysis

Tetrazole acts as a dual catalyst:

  • Acid catalysis : Protonates the phosphoramidite’s amine group.

  • Nucleophilic catalysis : Stabilizes the transition state via hydrogen bonding .

Side Reactions

  • Capping : Unreacted 5′-OH groups are acetylated using acetic anhydride/N-methylimidazole to prevent deletion mutations .

  • Phosphoramidite Hydrolysis : Moisture-sensitive phosphoramidites degrade if exposed to water, requiring anhydrous conditions .

Comparative Analysis of Oxidation Reagents

ParameterTBHPmCPBA
Byproductt-BuOHm-Chlorobenzoic acid
NucleophilicityHigh (causes substitution)Low
Purity80–85%>99%
Reaction Time30 minutes10 minutes

This compound remains indispensable for high-fidelity DNA synthesis. Advances in oxidation and detritylation protocols have minimized side reactions, enabling its use in cutting-edge applications like gene editing and therapeutic oligonucleotides .

Scientific Research Applications

Oligonucleotide Synthesis

DMT-dT Phosphoramidite is primarily used in the synthesis of oligonucleotides through phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, facilitating the production of custom DNA sequences for various applications.

  • Solid-Phase Synthesis : The DMT group is removed to expose a free hydroxyl group, allowing for the coupling of the next nucleotide in the sequence. This process is critical for creating high-purity oligonucleotides used in research and therapeutics .

Microarray Technology

In microarray applications, controlling the surface density of oligonucleotides is essential for optimal hybridization efficiency. This compound can be used to cap unreacted hydroxyl groups on solid supports, thereby regulating probe density .

  • Case Study : A study demonstrated that using this compound allowed for precise control over the spatial arrangement of DNA probes on a microarray, enhancing signal detection and specificity .

RNA Synthesis

The phosphoramidite can also be utilized in RNA synthesis, particularly in the development of modified RNA molecules for therapeutic purposes such as siRNA and mRNA vaccines. The stability provided by this compound contributes to improved incorporation rates and yields during RNA synthesis .

Drug Development

This compound plays a role in developing antisense oligonucleotides and other nucleic acid-based drugs. Its incorporation into therapeutic agents allows for targeted gene silencing and modulation of gene expression.

  • Therapeutic Applications : The compound has been explored in treatments against viral infections and cancers by designing oligonucleotides that can specifically bind to target mRNA sequences .

Mechanistic Insights

The coupling efficiency of this compound is influenced by several factors including reaction conditions and catalyst presence (e.g., tetrazole). Studies indicate that optimal conditions lead to higher coupling rates and reduced side reactions, which is crucial for maintaining the integrity of synthesized oligonucleotides .

Comparative Data Tables

The following table summarizes key characteristics and performance metrics associated with this compound compared to other phosphoramidites:

FeatureThis compoundOther Common Phosphoramidites
StabilityHighVariable
Coupling EfficiencyHighModerate to High
Deprotection TimeShortVariable
ApplicationDNA/RNA SynthesisDNA/RNA Synthesis
CostModerateVaries

Mechanism of Action

The mechanism of action of DMT-dT Phosphoramidite involves its role as a building block in the chemical synthesis of oligonucleotides. The compound facilitates the sequential addition of nucleotides to the growing oligonucleotide chain. The dimethoxytrityl group protects the 5’-hydroxyl group during the synthesis, while the cyanoethyl group protects the phosphate group . The activator, such as 5-ethylthio-1H-tetrazole, increases the reactivity of the phosphoramidite, allowing for efficient coupling . The final product is a high-quality oligonucleotide with the desired sequence .

Comparison with Similar Compounds

DMT-dT vs. Unicap

Unicap (diethyleneglycol ethyl ether (2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a specialized capping agent with marginally higher efficiency (~99%) but is cost-prohibitive for large-scale synthesis .

Parameter DMT-dT Phosphoramidite Unicap
Coupling Efficiency 97% (60 seconds) ~99%
Cost Low High
Photostability Stable (DMT not removed by UV) Not applicable
Applications Microarrays, liquid-phase synthesis Specialized high-purity synthesis

Key Insight : DMT-dT is preferred for routine applications due to its balance of efficiency and cost, while Unicap is reserved for ultra-high-purity workflows.

DMT-dT vs. Acetic Anhydride Capping

Acetic anhydride is a traditional capping agent but requires longer reaction times and multiple steps.

Parameter This compound Acetic Anhydride
Mechanism Covalent coupling to hydroxyls Acetylation of hydroxyls
Speed 60 seconds 2–5 minutes
Completeness 97% efficiency Lower (~90–95%)
Byproducts Minimal Requires rigorous washing

Key Insight : DMT-dT’s single-step coupling and photostability make it superior for photolithographic synthesis, reducing synthesis time and error rates.

DMT-dT vs. Standard Phosphoramidites (dA, dC, dG)

Standard phosphoramidites (e.g., DMT-dA, DMT-dC) are used for chain elongation, whereas DMT-dT is primarily a capping agent.

Parameter This compound Standard Phosphoramidites
Role Capping Nucleotide incorporation
Nucleobase Thymidine Variable (A, C, G)
Coupling Conditions 0.05 M in acetonitrile 0.1 M in acetonitrile
Deprotection Acidic (3% DCA/DCM) Standard (trichloroacetic acid)

Key Insight : DMT-dT’s unique role in capping distinguishes it from elongation-focused phosphoramidites, though its synthesis protocols overlap with standard reagents.

DMT-dT vs. Specialty Phosphoramidites

  • DMT-dOxo-amidite : Used for modified nucleosides but requires HPLC purification and lacks capping utility .
  • DMT-C3-Disulfide Phosphoramidite : Designed for conjugation applications, with lower coupling efficiency (<95%) and complex synthesis .
  • DMT-dI Phosphoramidite: Contains inosine instead of thymidine, limiting its use in standard T-rich sequences .

Key Insight : DMT-dT’s simplicity and thymidine specificity make it a staple in contrast to niche derivatives.

Biological Activity

DMT-dT phosphoramidite, a derivative of deoxythymidine, is primarily utilized in the synthesis of DNA through the phosphoramidite method. This compound plays a crucial role in modifying nucleic acids, which can significantly influence their biological activity. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 98796-51-1
Molecular Formula C₄₀H₄₉N₄O₈P
Molecular Weight 744.813 g/mol
Use DNA synthesis

The mechanism by which this compound exerts its effects is primarily through its role in DNA synthesis. The incorporation of this phosphoramidite into oligonucleotides allows for the formation of stable DNA strands that can resist enzymatic degradation. This is particularly important in therapeutic applications where oligonucleotides are used as antisense agents or in gene therapy.

  • Coupling Reaction : The coupling reaction involving this compound is influenced by the presence of tetrazole, which acts as a catalyst. Studies have shown that the rate of coupling can vary significantly based on the order of reagent addition, impacting the efficiency of DNA synthesis .
  • Deprotection : The DMT group protects the 5'-hydroxyl group during synthesis and must be removed to yield the final product. Efficient deprotection is crucial for obtaining fully functional oligonucleotides .

Biological Applications

This compound has several notable applications in biological research and therapeutic development:

  • Oligonucleotide Synthesis : It is widely used in synthesizing oligonucleotides for research purposes, including studies on gene expression and regulation.
  • Therapeutic Agents : Modified oligonucleotides synthesized using DMT-dT can serve as antisense therapies targeting specific mRNA sequences, thus inhibiting gene expression .

Case Study 1: Antisense Oligonucleotides

A study demonstrated that oligonucleotides with modified linkages (including those synthesized with DMT-dT) showed enhanced resistance to nucleolytic degradation. This modification allowed for prolonged stability and effectiveness in cellular environments, making them suitable candidates for therapeutic applications .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological effects of related compounds like DMT (N,N-Dimethyltryptamine) has highlighted potential roles in neurotransmission and neuroprotection. While DMT itself is not directly synthesized from this compound, understanding its mechanisms can inform how modified nucleotides may influence similar pathways in gene expression and neuronal function .

Q & A

Q. What is the role of the DMT (dimethoxytrityl) group in DMT-dT Phosphoramidite during oligonucleotide synthesis?

Basic Research Focus
The DMT group serves as a transient protecting group for the 5′-hydroxyl during solid-phase DNA synthesis. Its primary function is to enable stepwise elongation by ensuring controlled coupling of nucleotides. After each coupling cycle, the DMT group is removed via acidolysis (e.g., using 3% trichloroacetic acid in dichloromethane) to expose the 5′-OH for subsequent reactions. The trityl cation released during deprotection can be monitored spectrophotometrically (e.g., at 498 nm) to quantify coupling efficiency .

Q. How does this compound compare to acetic anhydride as a capping agent in microarray-based DNA synthesis?

Advanced Research Focus
DMT-dT acts as a phosphoramidite capping agent, coupling to unreacted 5′-OH groups to prevent deletion errors. In contrast, acetic anhydride acetylates these groups. Studies show DMT-dT achieves 97% capping efficiency in 60 seconds under standard coupling conditions (0.05 M in acetonitrile), outperforming acetic anhydride, which requires longer reaction times and yields lower efficiency (~90%) . For light-directed synthesis (e.g., photolithography), DMT-dT is advantageous because its DMT group remains intact during photodeprotection, enabling sequential coupling without premature deprotection .

Q. What experimental parameters should be optimized to minimize depurination during DMT-dT-mediated oligonucleotide synthesis?

Advanced Research Focus
Depurination of thymidine residues is rare but can occur under harsh acidic conditions. Key optimizations include:

  • Deprotection Time : Limit DMT removal to ≤30 seconds with mild acids (e.g., 2% dichloroacetic acid in toluene).
  • Oxidation Efficiency : Use 0.02 M iodine in THF/water/pyridine (20:5:75) to ensure complete phosphite-to-phosphate oxidation, reducing side reactions.
  • Coupling Temperature : Maintain synthesis at 20–25°C; elevated temperatures increase depurination risk .
    Post-synthesis, use ammonia-free deprotection (e.g., methylamine/water) at 65°C for 10 hours to minimize base damage .

Q. How can researchers validate the purity and coupling efficiency of this compound in custom oligonucleotide synthesis?

Basic Research Focus

  • Purity Assessment :
    • 31P-NMR : Detect phosphoramidite integrity (δ 148–150 ppm for P(III)).
    • HPLC : Use reversed-phase C18 columns with UV detection (260 nm) to confirm ≥98% purity .
  • Coupling Efficiency :
    • Trityl Assay : Measure DMT release spectrophotometrically after each cycle; ≥99% efficiency is typical.
    • MALDI-TOF MS : Post-synthesis mass analysis identifies truncation products from incomplete coupling .

Q. What strategies improve the stability of this compound in long-term storage?

Advanced Research Focus

  • Storage Conditions : Store desiccated at 2–8°C under argon to prevent hydrolysis. Avoid freeze-thaw cycles.
  • Solvent Stability : In acetonitrile, shelf life is ~1 week at 25°C; add molecular sieves (3Å) to absorb moisture .
  • Quality Control : Monitor for P(III)→P(V) oxidation via 31P-NMR; discard if oxidation exceeds 0.5% .

Q. How does this compound perform in RNA-DNA chimeric synthesis for structural studies?

Advanced Research Focus
DMT-dT is compatible with RNA phosphoramidites when using tert-butyldimethylsilyl (TBDMS) -protected ribonucleotides. Key considerations:

  • Activator Compatibility : Use 5-ethylthio-1H-tetrazole (ETT) for efficient coupling (3-minute reaction time).
  • Deprotection : Sequential treatment with TBAF (for RNA) and ammonia (for DNA) ensures selective cleavage without strand scission .

Q. What analytical methods resolve contradictions in reported coupling efficiencies of this compound?

Advanced Research Focus
Discrepancies in literature often arise from:

  • Solvent Composition : Acetonitrile with ≤30 ppm water content is critical; higher moisture reduces efficiency.
  • Coupling Time : Optimize via kinetic studies (e.g., 15–60 seconds) using trityl assays .
  • Instrument Calibration : Ensure synthesizer valves deliver precise reagent volumes (e.g., 100 µL/cycle) .

Q. How is this compound applied in error-prone PCR library construction for directed evolution?

Advanced Research Focus
Incorporate DMT-dT at degenerate positions during primer synthesis to introduce controlled mutations:

  • Mixed Coupling : Co-deliver DMT-dT with mutagenic bases (e.g., dP/dZ nucleotides) at defined ratios.
  • Post-Synthesis QC : Use PAGE or capillary electrophoresis to validate library diversity .

Q. What precautions mitigate side reactions during large-scale this compound synthesis?

Advanced Research Focus

  • Purification : Chromatographic purification (silica gel, ethyl acetate/hexane) removes cyanoethyl byproducts.
  • Stoichiometry : Use 1.5 equivalents of 1H-tetrazole to activate phosphoramidite, minimizing phosphitylation of hydroxyl impurities .

Q. How does this compound contribute to light-directed DNA microarray fabrication?

Advanced Research Focus
In photolithography, DMT-dT serves dual roles:

  • Photodeprotection : UV light (365 nm) cleaves photolabile groups (e.g., NPPOC) without affecting DMT.
  • Capping : Post-irradiation, DMT-dT couples to unexposed regions, reducing error rates in high-density arrays .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOTXUFIWPRZJX-CEXSRUIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433054
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98796-51-1
Record name Thymidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98796-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
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